5-benzyl-3-(4-ethylphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
5-benzyl-3-(4-ethylphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline is a complex heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinoline core fused with a pyrazole ring, along with benzyl, ethylphenyl, and dimethoxy substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-3-(4-ethylphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the formation of a pyrazole intermediate, followed by its condensation with a quinoline derivative. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-benzyl-3-(4-ethylphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, where substituents on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully reduced derivatives of the compound .
Scientific Research Applications
5-benzyl-3-(4-ethylphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-benzyl-3-(4-ethylphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a wide range of biological activities.
Pyrazoloquinoline: Similar core structure but with different substituents.
Benzylquinoline: Contains a benzyl group attached to the quinoline ring
Uniqueness
5-benzyl-3-(4-ethylphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
5-benzyl-3-(4-ethylphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline is a synthetic compound that belongs to the pyrazoloquinoline class, which is recognized for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C27H25N3O2
- Molecular Weight : 423.516 g/mol
- IUPAC Name : 5-benzyl-3-(4-ethylphenyl)-7,8-dimethoxypyrazolo[4,3-c]quinoline
The structural features of this compound contribute to its biological activity. The presence of methoxy groups and a benzyl substituent enhances solubility and potential interactions with biological targets.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various biochemical pathways, leading to anti-inflammatory and anticancer effects.
- Receptor Modulation : It can interact with specific receptors, altering their activity and influencing cellular responses.
Anticancer Activity
Research indicates that derivatives of pyrazoloquinolines exhibit significant anticancer properties. For example:
- Cell Line Studies : The compound has shown promising results in vitro against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer), with IC50 values demonstrating effective inhibition of cell proliferation .
Cell Line | IC50 (µM) |
---|---|
HeLa | 7.01 |
MCF-7 | 14.31 |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated through various assays:
- Nitric Oxide Production Inhibition : Studies have shown that it significantly inhibits nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, indicating its potential as an anti-inflammatory agent by targeting inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated:
- Antibacterial Studies : It has demonstrated activity against Gram-positive bacteria, comparable to standard antibiotics. This suggests potential applications in treating bacterial infections .
Case Studies and Research Findings
- Study on Anticancer Activity :
- Anti-inflammatory Mechanisms :
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity |
---|---|
5-benzyl-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline | Moderate anticancer activity |
5-benzyl-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline | Significant anticancer and anti-inflammatory effects |
The presence of ethyl and methoxy substituents in the structure of 5-benzyl-3-(4-ethylphenyl)-7,8-dimethoxy enhances its biological activities compared to other derivatives lacking these groups.
Properties
IUPAC Name |
5-benzyl-3-(4-ethylphenyl)-7,8-dimethoxypyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O2/c1-4-18-10-12-20(13-11-18)26-22-17-30(16-19-8-6-5-7-9-19)23-15-25(32-3)24(31-2)14-21(23)27(22)29-28-26/h5-15,17H,4,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHDMPAVZOLWPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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